molecular formula C5H4N2O3S2 B6597358 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione CAS No. 196820-84-5

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione

Numéro de catalogue: B6597358
Numéro CAS: 196820-84-5
Poids moléculaire: 204.2 g/mol
Clé InChI: SAZDHKSHCJIJJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1λ⁶-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione (TTD) is a heterocyclic compound featuring a thieno[3,4-e]-fused 1,2,4-thiadiazine core with three oxo groups. This structure confers unique electronic and steric properties, making it a promising candidate for therapeutic applications.

Propriétés

IUPAC Name

1,1-dioxo-4H-thieno[3,4-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S2/c8-5-6-3-1-11-2-4(3)12(9,10)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZDHKSHCJIJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571587
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196820-84-5
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-e][1,2,4]thiadiazine derivatives with oxidizing agents to introduce the oxo groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Applications De Recherche Scientifique

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering their conformation and function. These interactions are mediated by the compound’s unique chemical structure, which allows for specific and potent binding .

Comparaison Avec Des Composés Similaires

Key Features:

  • Synthesis: TTD derivatives are synthesized via Curtius rearrangement of sulfamoylacylazides or through cyclization of enaminones with sulfonamide intermediates .
  • Biological Activity: Antiviral: TTDs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potent activity against HIV-1. Substitutions at the N-2 and N-4 positions (e.g., halogenated benzyl or cyanomethyl groups) enhance antiviral efficacy .
  • Physicochemical Properties :
    • Molecular weight: ~426.92 g/mol (for substituted derivatives) .
    • logP: ~5.85, indicating high lipophilicity .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Class Core Structure Key Substitutions Biological Activity Reference ID
1λ⁶-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione (TTD) Thieno[3,4-e]-fused thiadiazine N-2 benzyl (meta-halogen), N-4 cyanomethyl HIV-1 NNRTI, calcium channel blocker
Benzothiadiazine 1,1-dioxides Benzene-fused thiadiazine 4-Cyclopropyl, 6-chloro AMPA receptor modulation
Pyridothiadiazine 1,1-dioxides Pyridine-fused thiadiazine 4-Allyl, 2-methyl Neuroprotective, cognitive enhancers
Pyrazolo[4,5-e]thiadiazines Pyrazole-fused thiadiazine 7-Methyl, trioxo Anticancer, antimicrobial
Quino[4,3-e]thiadiazine 4,4-dioxide Quinoline-fused thiadiazine 2-Oxo, methylthio Antibacterial, kinase inhibition

Activity Comparison

  • Antiviral Potency: TTD Derivatives: EC₅₀ values in the nanomolar range against HIV-1 (e.g., QM 96521 derivative: EC₅₀ = 0.02 μM) . Pyridothiadiazines: Limited antiviral activity; primarily target ion channels . Benzothiadiazines: Chlorothiazide (diuretic) lacks antiviral effects but modulates AMPA receptors .
  • Cardiovascular Effects :

    • TTD Derivatives : Reduce blood pressure in hypertensive rat models (ED₅₀ = 10 mg/kg) .
    • Pyrazolothiadiazines : Show vasorelaxant activity but lower potency compared to TTDs .
  • Structural Impact on Activity: Thieno vs. Benzene Fusion: The thieno[3,4-e] ring in TTDs enhances π-stacking interactions with viral reverse transcriptase, unlike planar benzothiadiazines . Substituent Effects:
  • N-4 Cyclopropyl (in benzothiadiazines): Boosts AMPAR potentiation by 10-fold .
  • N-2 Halogenation (in TTDs): Meta-chloro substitution increases antiviral activity by 100-fold .

Physicochemical and Pharmacokinetic Profiles

Property TTD Derivatives Benzothiadiazines Pyridothiadiazines
Molecular Weight 426.92 197.21 231.30
logP 5.85 2.10 3.50
Polar Surface Area 46.74 Ų 79.52 Ų 60.20 Ų
Hydrogen Bond Acceptors 6 10 5

Key Research Findings

TTD Optimization: Introduction of a cyanomethyl group at N-4 reduces cytotoxicity while maintaining antiviral activity . Replacement of the thieno[3,4-e] ring with pyrido or imidazo systems abolishes HIV-1 inhibition, highlighting the critical role of the fused thiophene .

Cross-Class Comparisons :

  • Benzothiadiazines (e.g., S18986) show neuroprotective effects in Alzheimer’s models but lack antiviral utility .
  • Pyrazolothiadiazines exhibit broad-spectrum antimicrobial activity but lower selectivity compared to TTDs .

Clinical Potential: TTD derivatives are under preclinical evaluation for HIV-1 therapy due to resistance profiles superior to efavirenz . Thieno[3,2-e]thiadiazine dioxides are being explored for ischemic stroke treatment .

Activité Biologique

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Properties

The compound features a thieno ring fused to a thiadiazine ring and contains three carbonyl groups (triones) positioned at specific locations. This unique arrangement contributes to its diverse chemical properties and potential interactions with biological targets.

Biological Activity

Research indicates that 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione exhibits significant biological activity across various domains:

  • Antiviral Activity : Studies have shown that this compound displays potent antiviral properties against several viral strains. Its mechanism involves inhibiting viral replication by interfering with the viral life cycle at multiple stages.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in various cell lines. It has demonstrated the ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as PI3K/AKT/mTOR.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of aldose reductase, which plays a role in diabetic complications.

The mechanism of action for 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves several key interactions:

  • Binding to Active Sites : The compound can bind to the active sites of target enzymes or receptors, blocking substrate access and altering their function.
  • Receptor Modulation : It can modulate receptor activity by binding to specific sites on receptors and changing their conformational states.

Comparative Analysis

To better understand the uniqueness of 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione in relation to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesUnique Aspects
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-oneContains a thiadiazine ringExhibits different biological activities
3-Methyl-2H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acidMethyl substitution on the thieno ringDifferent reactivity due to carboxylic acid group
1,2,4-Benzothiadiazine-1,1-dioxideSimilar thiadiazine structureVaries in substitution pattern and activity

The distinct arrangement of functional groups in 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione imparts unique chemical and biological properties that differentiate it from these similar compounds.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione resulted in a significant reduction in viral load in infected cell cultures. The observed IC50 values indicated potent antiviral efficacy.
  • Case Study 2 : Research involving cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.